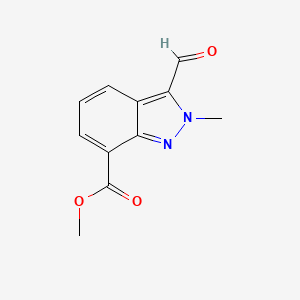

Methyl 3-formyl-2-methylindazole-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-formyl-2-methylindazole-7-carboxylate” is a chemical compound with the CAS Number: 2402829-86-9 . It has a molecular weight of 218.21 . The IUPAC name for this compound is methyl 3-formyl-2-methyl-2H-indazole-7-carboxylate . The InChI code for this compound is 1S/C11H10N2O3/c1-13-9(6-14)7-4-3-5-8(10(7)12-13)11(15)16-2/h3-6H,1-2H3 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-formyl-2-methylindazole-7-carboxylate” can be represented by the InChI code 1S/C11H10N2O3/c1-13-9(6-14)7-4-3-5-8(10(7)12-13)11(15)16-2/h3-6H,1-2H3 . This indicates that the compound has a complex structure with multiple functional groups.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-formyl-2-methylindazole-7-carboxylate” are not available, similar compounds have been involved in various chemical reactions. For instance, the nitro group of similar compounds has been replaced by fluoride anion via nucleophilic aromatic substitution . Also, the selective and efficient C–H methylation of sp2 and sp3 carbon centres has become a powerful transformation in the synthetic toolbox .Physical And Chemical Properties Analysis

“Methyl 3-formyl-2-methylindazole-7-carboxylate” is a compound with a molecular weight of 218.21 . The physical form of this compound is a powder .Aplicaciones Científicas De Investigación

Synthesis of Isoxazole-Fused Heterocycles

Methyl 3-formyl-2-methylindazole-7-carboxylate has been studied as a precursor in the synthesis of isoxazole-fused heterocycles. Research on bromination of related compounds (e.g., 3-aryl-5-methyl-isoxazole-4-carboxylate) has led to the development of methodologies for obtaining compounds like 3-aryl-5-formyl-isoxazole-4-carboxylate, which are crucial intermediates in synthesizing these heterocycles (Roy, Rajaraman, & Batra, 2004).

Isolation from Natural Sources

Research has shown that similar compounds, like carbazole alkaloids (e.g., 3-formyl carbazole), can be isolated from natural sources such as the roots of Clausena lansium. These compounds, including 3-formyl-1,6-dimethoxycarbazole and others, have been reported for the first time from nature and play a role in the study of natural product chemistry (Wen-Shyong, McChesney, & El-Feraly, 1991).

Role in Neuroprotection Research

Compounds like 7-Nitroindazole, which is structurally related to methyl 3-formyl-2-methylindazole-7-carboxylate, have been studied for their neuroprotective effects. In research involving baboons, it was shown that such compounds can protect against neurotoxicity induced by MPTP (a neurotoxin) and may have implications in treating neurodegenerative diseases like Parkinson's disease (Hantraye et al., 1996).

Synthesis of 3-Formylindole Derivatives

The synthesis of 3-formylindole derivatives, which are structurally related to methyl 3-formyl-2-methylindazole-7-carboxylate, has been a subject of research. One study detailed the synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid, illustrating the versatility and utility of formyl-indole compounds in organic synthesis (Yu-hua, 2006).

Application in CO2 Fixation

Research has been conducted on using thiazolium carbene-based catalysts derived from vitamin B1 for the N-formylation of amines with CO2. This demonstrates an application in sustainable synthesis processes, utilizing CO2 as a carbon source, which could be relevant to the chemistry of methyl 3-formyl-2-methylindazole-7-carboxylate (Das et al., 2016).

Safety and Hazards

The safety information available for “Methyl 3-formyl-2-methylindazole-7-carboxylate” indicates that it has several hazard statements including H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

While specific future directions for “Methyl 3-formyl-2-methylindazole-7-carboxylate” are not available, research into similar compounds has suggested various potential applications. For instance, the development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . Additionally, the role of m6A methylation in regulating carcinogenesis has been highlighted, suggesting potential future directions in cancer research .

Propiedades

IUPAC Name |

methyl 3-formyl-2-methylindazole-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-13-9(6-14)7-4-3-5-8(10(7)12-13)11(15)16-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWRWOADWQTGDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=C(C2=N1)C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2930567.png)

![[4-(1-Phenylethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2930568.png)

![4-(2-methylbenzoyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2930576.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2930588.png)